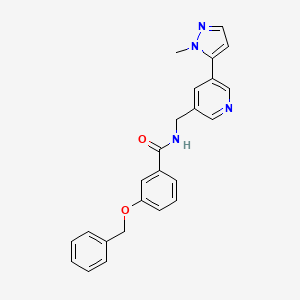

3-(benzyloxy)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2/c1-28-23(10-11-27-28)21-12-19(14-25-16-21)15-26-24(29)20-8-5-9-22(13-20)30-17-18-6-3-2-4-7-18/h2-14,16H,15,17H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHBFANGPGLMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 3-(benzyloxy)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway. NAD+ plays a pivotal role in many biological processes including metabolism and aging.

Mode of Action

This compound acts as a potent activator of NAMPT. It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+.

Biochemical Pathways

By activating NAMPT, this compound increases the production of NAD+, a crucial coenzyme in redox reactions. This affects various biochemical pathways, particularly those involved in energy metabolism and cellular aging.

Pharmacokinetics

The compound was optimized to attenuate direct inhibition of multiple cyp isoforms, which suggests it has been designed for improved metabolic stability and reduced drug-drug interactions.

Result of Action

The activation of NAMPT and the subsequent increase in NAD+ production can have several molecular and cellular effects. Given the role of NAD+ in energy metabolism and cellular aging, these effects could potentially include enhanced cellular energy production, improved cellular health, and slowed aging processes.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds play a role in the NAD+ salvage pathway by activating the enzyme nicotinamide phosphoribosyltransferase (NAMPT). This suggests that 3-(benzyloxy)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Based on its potential role in the NAD+ salvage pathway, it could influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported in the literature.

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models.

Biological Activity

3-(benzyloxy)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide, with CAS number 2034559-44-7, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and metabolic regulation. The compound's structure features a benzyloxy group and a pyrazole-pyridine moiety, which are critical for its biological interactions.

- Molecular Formula : C24H22N4O2

- Molecular Weight : 398.5 g/mol

- Primary Target : Nicotinamide phosphoribosyltransferase (NAMPT)

This compound acts primarily as an activator of NAMPT. This enzyme plays a crucial role in the salvage pathway of NAD+ biosynthesis, which is vital for cellular energy metabolism and maintaining redox homeostasis. By increasing NAD+ levels, the compound can enhance cellular energy production and potentially slow aging processes .

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant antiproliferative effects in various cancer cell lines. For instance:

- Cell Line Studies : Preliminary studies on related benzamide derivatives have shown submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells . These studies suggest that the activation of autophagy pathways may contribute to the anticancer efficacy of these compounds.

Autophagy Modulation

The compound's ability to modulate autophagy is particularly noteworthy:

- Autophagy Induction : By activating NAMPT and increasing NAD+ levels, there is a potential enhancement in basal autophagy, which may help in cellular stress responses .

- Disruption of Autophagic Flux : Some studies have reported that similar compounds can disrupt autophagic flux under nutrient-replete conditions, potentially leading to the accumulation of dysfunctional autophagosomes .

Pharmacokinetics and Safety Profile

While specific pharmacokinetic data for this compound is limited, related compounds have been optimized to minimize direct inhibition of cytochrome P450 isoforms, suggesting a favorable safety profile for further development .

Case Studies and Comparative Analysis

A comparative analysis of related compounds shows varying degrees of biological activity based on structural modifications:

| Compound | Target | Activity | Notes |

|---|---|---|---|

| Compound A | NAMPT | High | Significant increase in NAD+ levels |

| Compound B | mTORC1 | Moderate | Disrupts autophagic flux under starvation conditions |

| 3-(benzyloxy)-N-... | NAMPT | Potent | Potential for enhanced energy metabolism |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and similarities between the target compound and selected analogues:

*Calculated molecular weight based on structure.

Key Differences and Implications

The trifluoromethoxy group in ’s compound offers superior metabolic stability over benzyloxy due to resistance to oxidative metabolism .

Heterocyclic Moieties and Binding Interactions: The 1-methylpyrazole in the target compound is a common pharmacophore in kinase inhibitors, facilitating hydrogen bonding. Analogues with triazoles () or imidazoles () exhibit distinct electronic profiles, affecting target selectivity .

Synthetic Complexity :

- Introducing the benzyloxy group requires protective strategies during synthesis, whereas methoxy or halogenated derivatives (e.g., ’s bromo compound) are more straightforward to functionalize .

Q & A

Q. What are the common synthetic routes for preparing the benzamide core of this compound, and how is the pyrazole-pyridine moiety incorporated?

The synthesis typically involves multi-step protocols starting with condensation reactions to form the 1,5-diarylpyrazole core, followed by functionalization. For example:

- Step 1 : React 5-phenyl-1-pentanol with dichlorophenyl precursors to generate the pyrazole-carboxamide backbone via nucleophilic substitution .

- Step 2 : Introduce the pyridine-methyl group through reductive amination or alkylation under mild acidic conditions to preserve sensitive substituents .

- Characterization : Confirm purity using HPLC (>95%) and structural integrity via -NMR (e.g., benzyloxy protons at δ 5.1–5.3 ppm) .

Q. What in vitro assays are suitable for initial screening of biological activity, and how should controls be designed?

- Glucose Uptake Assay : Use rat hepatocytes incubated with 10 mM glucose; measure intracellular glucose levels fluorometrically. Include positive controls (e.g., metformin) and negative controls (DMSO vehicle) .

- Enzyme Activity : Test glucokinase activation using a coupled NADPH detection system. Normalize activity to protein concentration and validate with kinetic parameters (e.g., , ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency, particularly at the pyrazole and benzyloxy positions?

- Substituent Screening : Systematically replace the benzyloxy group with methoxy, fluorine, or sulfonyl analogs to assess steric/electronic effects. For example, methoxy substitution at the 4-position increased glucokinase activation by 40% in preliminary studies .

- Pyridine-Pyrazole Linkage : Introduce methyl or trifluoromethyl groups to the pyridine ring to enhance hydrophobic interactions with target enzymes. Molecular docking (e.g., AutoDock Vina) can predict binding poses relative to catalytic sites .

Q. How should contradictory data in biological assays (e.g., variable EC50 values) be resolved?

- Assay Variability : Replicate experiments across multiple cell lines (e.g., HepG2 vs. primary hepatocytes) and validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular activity).

- Compound Stability : Test degradation in assay buffers (pH 7.4, 37°C) via LC-MS. Instability in the pyrazole moiety may require prodrug strategies .

Q. What computational strategies are effective for predicting off-target interactions or toxicity?

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify overlapping features with known kinase inhibitors (e.g., ATP-binding pockets).

- ADMET Prediction : Employ SwissADME or ProTox-II to assess metabolic liabilities (e.g., CYP3A4 inhibition) and hepatotoxicity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.